

An In-depth Technical Guide to 4-(Benzyloxy)cyclohexanone (CAS: 2987-06-6)

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Compound of Interest

Compound Name: 4-(Benzyloxy)cyclohexanone

Cat. No.: B028227

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(Benzyloxy)cyclohexanone**, a versatile chemical intermediate. The document details its chemical and physical properties, safety information, a detailed synthesis protocol, and methods for its purification and characterization. Furthermore, it explores the current understanding of the biological activities and potential therapeutic applications of its derivatives, offering insights for researchers in drug discovery and development.

Core Chemical and Physical Properties

4-(Benzyloxy)cyclohexanone is a substituted cyclohexanone featuring a benzyloxy group at the 4-position.^{[1][2]} This compound is typically a colorless to light yellow oil or solid, depending on its purity and the ambient temperature.^{[1][2]} Its chemical structure lends it to a variety of chemical reactions, particularly at the ketone functional group, making it a valuable building block in organic synthesis.^[2]

Table 1: Chemical and Physical Properties of **4-(Benzyloxy)cyclohexanone**

Property	Value	Reference(s)
CAS Number	2987-06-6	[3]
Molecular Formula	C ₁₃ H ₁₆ O ₂	[3]
Molecular Weight	204.26 g/mol	[3][4]
Appearance	Colorless to light yellow oil or solid	[1][2]
Boiling Point	118-120 °C at 0.14 Torr	[3]
Density	1.073 g/cm ³ (Predicted)	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol	[3]
Storage	Sealed in a dry place at room temperature	[1]

Safety and Handling

4-(Benzyloxy)cyclohexanone is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[4]

Table 2: GHS Hazard Information for **4-(Benzyloxy)cyclohexanone**

Hazard Statement	Code	Description
Harmful if swallowed	H302	May cause harm if ingested.
Causes skin irritation	H315	Contact with skin may cause irritation.
Causes serious eye irritation	H319	Contact with eyes may cause serious irritation.
May cause respiratory irritation	H335	Inhalation may cause respiratory tract irritation.

Synthesis of 4-(Benzyloxy)cyclohexanone

A common method for the synthesis of **4-(Benzyloxy)cyclohexanone** involves the benzylation of a protected 4-hydroxycyclohexanone derivative, followed by deprotection. The following is a representative experimental protocol.

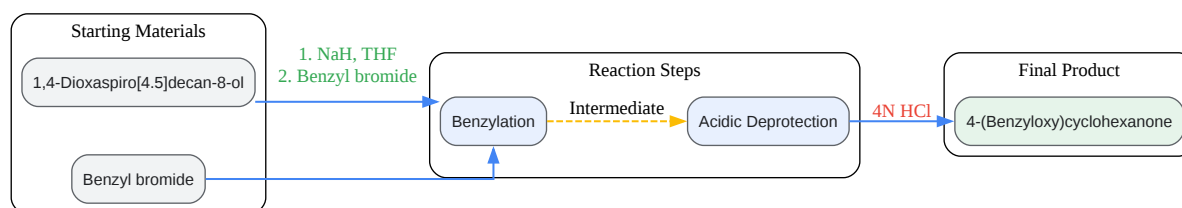
Experimental Protocol: Synthesis

Materials:

- 1,4-Dioxaspiro[4.5]decan-8-ol
- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous Tetrahydrofuran (THF)
- Benzyl bromide
- 4N Hydrochloric acid (HCl)
- 4N Sodium hydroxide (NaOH)
- Ethyl acetate
- Heptane
- Anhydrous sodium sulfate

Procedure:

- To a solution of 1,4-dioxaspiro[4.5]decan-8-ol (1.0 eq) in anhydrous THF, slowly add sodium hydride (1.2 eq) at 0 °C.
- Stir the reaction mixture at 0 °C for 6 hours.
- Add benzyl bromide (1.1 eq) dropwise to the mixture.
- Allow the reaction to warm to room temperature and stir overnight.
- Add 4N HCl solution and continue stirring for 6 hours at room temperature to effect deprotection.
- Neutralize the reaction mixture to approximately pH 7 with 4N NaOH solution.
- Extract the aqueous layer with ethyl acetate (3 x 100 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a gradient of 0% to 30% ethyl acetate in heptane to yield **4-(Benzyloxy)cyclohexanone** as a light yellow oil.[3]



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Caption: Synthetic workflow for **4-(Benzyloxy)cyclohexanone**.

Purification and Characterization

Experimental Protocol: Purification

Purification of the synthesized **4-(Benzyloxy)cyclohexanone** is typically achieved through automated column chromatography.

Instrumentation:

- AnaLogix Automated Column Chromatography System (or equivalent)
- Silica gel column

Procedure:

- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
- Load the solution onto a pre-equilibrated silica gel column.
- Elute the compound using a linear gradient of ethyl acetate in heptane (e.g., 0% to 30% ethyl acetate).[3]
- Collect fractions and combine those containing the pure product, as determined by thin-layer chromatography (TLC).
- Remove the solvent under reduced pressure to obtain the purified **4-(Benzyloxy)cyclohexanone**.

Experimental Protocol: Characterization

The structure and purity of **4-(Benzyloxy)cyclohexanone** can be confirmed using various spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (~4.5 ppm), and multiplets for the cyclohexanone ring protons.

- ^{13}C NMR: The carbon NMR spectrum will display a peak for the carbonyl carbon (around 208-212 ppm), peaks for the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the cyclohexanone ring.

2. Infrared (IR) Spectroscopy:

The IR spectrum will exhibit a strong absorption band characteristic of the ketone carbonyl group ($\text{C}=\text{O}$) stretch, typically around $1710\text{-}1720\text{ cm}^{-1}$. Other significant peaks will correspond to C-H stretching of the aromatic and aliphatic portions of the molecule, and C-O stretching of the ether linkage.

3. Mass Spectrometry (MS):

Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the compound ($m/z = 204.26$). Fragmentation patterns can provide further structural information.

Applications in Drug Discovery and Development

While **4-(Benzyloxy)cyclohexanone** itself is primarily a chemical intermediate, the cyclohexanone scaffold and the benzyloxy moiety are present in numerous biologically active molecules. Derivatives of cyclohexanone have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[5][6]}

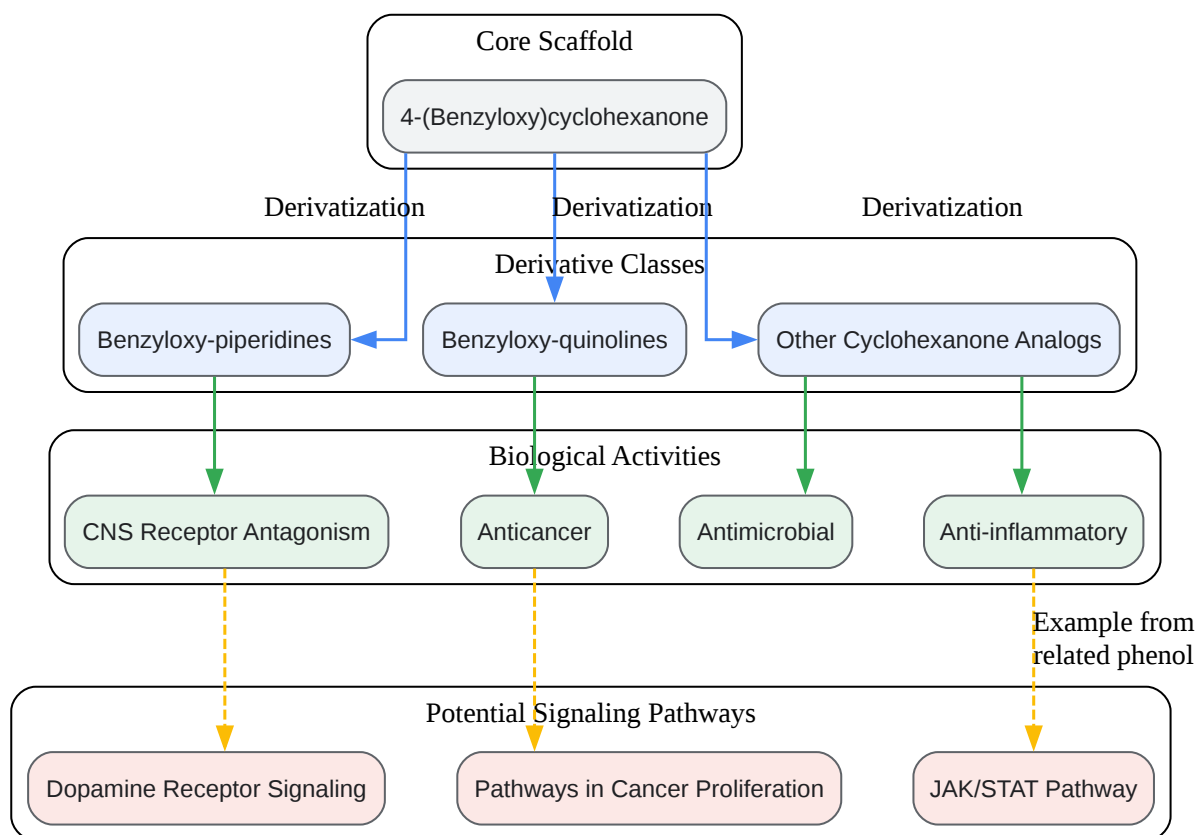
Anticancer and Antimicrobial Potential of Derivatives:

- **Anticancer Activity:** Several studies have reported the synthesis of cyclohexanone derivatives that exhibit cytotoxic effects against various cancer cell lines.^[6] For instance, certain benzyloxyquinolin-2(1H)-one derivatives have shown potent anticancer activity.^[7]
- **Antimicrobial Activity:** The cyclohexanone core is a feature in some compounds with antimicrobial properties.^[6] Research into N-(4-(benzyloxy)benzyl)-4-aminoquinolines has demonstrated their potential as inhibitors of *Mycobacterium tuberculosis*.^[8]

Role in Targeting Specific Biological Pathways:

Although direct evidence for **4-(Benzyloxy)cyclohexanone** modulating a specific signaling pathway is limited, related compounds containing the benzyloxy group have been shown to interact with key biological targets. For example, benzyloxy piperidine derivatives have been developed as potent and selective antagonists for the dopamine D4 receptor, which is a target for neurological and psychiatric disorders.[9]

Furthermore, while not a direct derivative, 4-(benzyloxy)phenol has been shown to modulate the JAK1/STAT3 signaling pathway in macrophages, suggesting that the benzyloxy moiety can be a key pharmacophore in compounds designed to interact with specific cellular signaling cascades. This highlights the potential for designing derivatives of **4-(Benzyloxy)cyclohexanone** that could target a variety of signaling pathways relevant to different diseases.



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Caption: Potential drug discovery pathways from **4-(Benzyloxy)cyclohexanone**.

Conclusion

4-(Benzyloxy)cyclohexanone is a valuable chemical intermediate with a well-defined profile of chemical and physical properties. Its synthesis is straightforward, and it can be readily purified and characterized using standard laboratory techniques. While the direct biological activity of this compound is not extensively documented, its core structure is a key component of various molecules with significant therapeutic potential. For researchers and scientists in drug development, **4-(Benzyloxy)cyclohexanone** serves as a versatile starting material for the synthesis of novel derivatives targeting a range of diseases, from cancer and infectious diseases to neurological disorders. Future research into the structure-activity relationships of its analogs will likely uncover new and potent therapeutic agents.

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